5-Cyclopentylpyridine-3-boronic acid pinacol ester
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Overview
Description
5-Cyclopentylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility as a building block in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . Its unique structure, which includes a cyclopentyl group attached to a pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpyridine-3-boronic acid pinacol ester typically involves the reaction of 5-bromo-3-cyclopentylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylpyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific conditions tailored to the substrate are employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, depending on the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Scientific Research Applications
5-Cyclopentylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopentylpyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
Methylboronic acid pinacol ester: Known for its use in various organic transformations.
Uniqueness
5-Cyclopentylpyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered or electronically unique molecules .
Properties
IUPAC Name |
3-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-13(10-18-11-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZYFARCZSVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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